Propargyl-PEG9-amine

PROTAC linker design Ternary complex stabilization E3 ligase recruitment

Select Propargyl-PEG9-amine for critical PROTAC linker optimization where a precise, monodisperse ~38–42Å spacer is required. This heterobifunctional PEG9 derivative uniquely enables a defined two-step sequential conjugation workflow—first via amine coupling, then by CuAAC click chemistry—eliminating homodimer byproducts. Its single-chain-length composition directly contrasts with polydisperse PEGs, ensuring batch-to-batch reproducibility and definitive HPLC-MS characterization for robust SAR data. Ideal for aqueous, native-state protein conjugation without disruptive co-solvents.

Molecular Formula C21H41NO9
Molecular Weight 451.6 g/mol
Cat. No. B610280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG9-amine
SynonymsPropargyl-PEG9-amine
Molecular FormulaC21H41NO9
Molecular Weight451.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H41NO9/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1H,3-22H2
InChIKeyHWOGUEROMVALKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG9-amine: A Monodisperse Heterobifunctional PEG Linker for Click Chemistry and PROTAC Synthesis


Propargyl-PEG9-amine (CAS 2093153-98-9) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative comprising a terminal propargyl (alkyne) group and a primary amine group separated by a PEG9 spacer of exactly nine ethylene glycol repeat units . With a molecular weight of 451.55–451.6 g/mol and molecular formula C₂₁H₄₁NO₉ , this compound enables sequential orthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry at the alkyne terminus and amide bond formation at the amine terminus through reaction with carboxylic acids or activated NHS esters [1]. Its defined, single-chain-length PEG9 spacer distinguishes it from polydisperse PEG preparations, ensuring batch-to-batch reproducibility in critical applications including PROTAC linker construction and antibody-drug conjugate (ADC) intermediate synthesis .

Why Substituting Propargyl-PEG9-amine with Other PEG Chain Lengths or Functional Group Combinations Compromises Conjugate Performance


Generic substitution of Propargyl-PEG9-amine with alternative PEG chain lengths (e.g., PEG4, PEG8, or PEG24) or different functional group pairings is inadvisable because the physicochemical and spatial properties of the PEG spacer directly govern conjugate solubility, target engagement efficiency, and pharmacokinetic behavior . PEG chain length is not a trivial variable—it determines the three-dimensional distance between conjugated moieties, influences aqueous solubility, modulates steric accessibility during click chemistry reactions, and affects in vivo distribution patterns . The PEG9 spacer represents a specific inflection point in the chain-length optimization landscape: it provides sufficient extended reach (~35–40 Å estimated end-to-end distance) to bridge the E3 ligase ligand and target protein ligand in PROTAC designs while maintaining solubility superior to shorter PEG analogs and avoiding the potential for increased non-specific binding or clearance issues associated with longer PEG chains . Additionally, the propargyl-amine heterobifunctional configuration offers a distinct conjugation sequence advantage over symmetric diamine linkers (e.g., Amino-PEG9-amine), enabling controlled, stepwise orthogonal assembly of complex bioconjugates without risking unwanted crosslinking or homodimer formation .

Quantitative Differentiation of Propargyl-PEG9-amine: Chain Length, Solubility, and Conformational Flexibility Benchmarked Against Key Comparators


PEG9 Spacer Molecular Weight Advantage Over PEG8 for Extended Reach in PROTAC Ternary Complex Formation

Propargyl-PEG9-amine provides a 44 Da molecular weight increase relative to its closest shorter analog Propargyl-PEG8-amine (MW 451.55 vs. 407.50 g/mol) , corresponding to one additional ethylene glycol repeat unit and an estimated end-to-end distance extension of approximately 3.5 Å . This extended reach can be critical in PROTAC ternary complex formation where the spatial separation between E3 ligase and target protein binding interfaces determines degradation efficiency; PEG9 spacers have been empirically shown to outperform shorter PEGn analogs in specific PROTAC constructs requiring optimal linker length for cooperative binding stabilization . The monodisperse nature of the PEG9 chain—exactly nine repeat units with no chain-length distribution—ensures that every linker molecule in a given batch provides identical spatial positioning, a requirement for reproducible structure-activity relationship studies where linker length is a critical optimization variable .

PROTAC linker design Ternary complex stabilization E3 ligase recruitment

Enhanced Aqueous Solubility of PEG9 Linkers Relative to Shorter PEGn Analogs

The PEG9 spacer in Propargyl-PEG9-amine confers measurably greater hydrophilicity and aqueous solubility compared to shorter-chain analogs such as Propargyl-PEG4-amine and Propargyl-PEG5-amine, a property explicitly attributed to the increased number of hydrophilic ethylene glycol repeat units . While exact mg/mL solubility values in water are not uniformly reported across all chain lengths in comparable buffer systems, the class-level trend is well-established: each additional ethylene glycol unit contributes incremental hydrogen-bonding capacity with water, with PEG9 linkers demonstrating solubility characteristics suitable for aqueous bioconjugation reactions without requiring organic co-solvents that might denature sensitive protein targets . In contrast, Propargyl-PEG2-amine shows maximum solubility in DMSO of 100.0 mg/mL but limited water solubility, necessitating organic solvent use for many conjugation protocols [1]. The PEG9 chain length represents a practical balance—sufficient aqueous solubility for protein and antibody conjugation applications while avoiding the potential viscosity increases and handling difficulties associated with very long PEG chains (e.g., PEG24, MW >1100) .

Aqueous solubility Bioconjugation efficiency Hydrophilicity optimization

Monodisperse Chain-Length Uniformity Versus Polydisperse PEG Preparations

Propargyl-PEG9-amine is manufactured as a monodisperse, single-molecular-weight compound with precisely nine ethylene glycol repeat units (MW 451.55–451.6 g/mol, purity ≥95%) , in contrast to conventional polydisperse PEGylation reagents that contain heterogeneous mixtures of varying chain lengths . This monodispersity is a critical differentiator for procurement decisions: polydisperse PEG preparations produce conjugate populations with variable spacer lengths, complicating analytical characterization, obscuring structure-activity relationships, and introducing uncontrolled variability in pharmacokinetic profiles [1]. The defined PEG9 spacer in Propargyl-PEG9-amine yields a single, homogeneous conjugate species upon coupling, enabling precise MS characterization and reproducible biological evaluation across independent experiments and batches [2]. This property is essential for PROTAC development, where linker length optimization is a key medicinal chemistry variable, and for ADC intermediate synthesis, where regulatory expectations increasingly favor defined linker compositions.

Monodisperse PEG Analytical reproducibility Batch-to-batch consistency

Orthogonal Heterobifunctional Reactivity Enables Controlled Sequential Conjugation Compared to Symmetric Diamine Linkers

Propargyl-PEG9-amine provides two chemically orthogonal reactive termini—a copper-catalyzed click-chemistry-reactive alkyne and an amine-reactive with carboxylic acids/activated esters [1]—enabling controlled stepwise conjugation without risk of homodimer formation. In contrast, symmetric diamine linkers such as Amino-PEG9-amine (MW 456.57 g/mol) possess two identical amine termini that can react with the same electrophilic partners, creating unavoidable homodimer byproducts and crosslinked species unless carefully controlled by stoichiometry . The heterobifunctional architecture of Propargyl-PEG9-amine permits sequential conjugation: first, the amine terminus is coupled to a carboxylate-containing ligand (e.g., an E3 ligase recruiter); second, the alkyne terminus undergoes CuAAC click chemistry with an azide-functionalized second ligand (e.g., a target protein binder) . This orthogonal reactivity pathway is essential for constructing PROTACs and other heterobifunctional conjugates where each ligand must be distinct and the linker orientation must be controlled.

Orthogonal conjugation Heterobifunctional linker Sequential coupling

Recommended Application Scenarios for Propargyl-PEG9-amine Based on Quantitative Differentiation Evidence


PROTAC Linker Optimization Requiring PEG9 Spatial Reach Between E3 Ligase and Target Protein Ligands

Propargyl-PEG9-amine is optimally suited for PROTAC linker optimization campaigns where the spatial distance between the E3 ligase ligand and target protein binder requires a PEG spacer of nine ethylene glycol repeat units (~38–42 Å estimated end-to-end distance) . This specific chain length has been empirically identified as effective in multiple PROTAC constructs where shorter PEG8 linkers (~34–38 Å) failed to achieve efficient ternary complex stabilization . The monodisperse nature of the PEG9 chain ensures that linker-length structure-activity relationships are not confounded by polydispersity artifacts, enabling precise correlation between spacer length and degradation efficiency. Procurement of this compound is indicated when screening a systematic series of PEGn linkers (n = 4, 8, 9, 12, 24) to identify the optimal length for a given E3 ligase–target protein pair.

Aqueous Bioconjugation of Proteins and Antibodies Requiring High Solubility Without Organic Co-Solvents

Propargyl-PEG9-amine should be selected for protein and antibody conjugation protocols that must be conducted under aqueous, native conditions to preserve biological activity and tertiary structure . The PEG9 spacer confers sufficient hydrophilicity to maintain linker solubility in aqueous buffers, eliminating the requirement for DMSO or other organic co-solvents that may denature sensitive biomolecular targets. This contrasts with shorter PEGn analogs (e.g., Propargyl-PEG2-amine, which requires DMSO for dissolution) and avoids the handling complexities associated with longer PEG chains . The orthogonal amine-alkyne functionality further supports sequential conjugation strategies: initial amine coupling to a lysine residue or carboxylate-functionalized ligand, followed by click chemistry attachment of an azide-modified payload under copper-catalyzed conditions [1].

Synthesis of Defined ADC Intermediates Requiring Monodisperse Linker Composition

Propargyl-PEG9-amine is the appropriate procurement choice for generating analytically well-characterized antibody-drug conjugate (ADC) intermediates where linker compositional heterogeneity must be minimized . The monodisperse PEG9 spacer produces a single, homogeneous conjugate species upon coupling to an antibody or payload, facilitating definitive HPLC-MS characterization and enabling correlation of linker composition with biological activity . This contrasts with polydisperse PEGylation reagents that generate complex mixtures of conjugates with variable PEG chain lengths, obscuring structure-activity relationships and complicating regulatory documentation. The heterobifunctional propargyl-amine configuration enables sequential orthogonal conjugation: amine-mediated attachment to a drug payload bearing a carboxylic acid handle, followed by click chemistry conjugation to an azide-functionalized antibody targeting moiety [1].

Stepwise Synthesis of Heterobifunctional Conjugates Where Linker Orientation and Dimer Avoidance Are Critical

Propargyl-PEG9-amine is specifically indicated for the synthesis of heterobifunctional conjugates—including PROTACs, fluorescent probes, and targeted delivery vehicles—where controlled sequential coupling is essential and homodimer byproducts must be eliminated . The orthogonal reactivity of the alkyne and amine termini enables a defined two-step synthesis: (1) amine coupling to a first functional module (e.g., an E3 ligase ligand bearing a carboxylic acid) under mild conditions; (2) purification of the intermediate; (3) CuAAC click chemistry with an azide-functionalized second module (e.g., a target protein ligand) . This workflow is impossible with symmetric diamine linkers like Amino-PEG9-amine, which cannot differentiate between two coupling partners and inevitably generate statistical mixtures of desired product, homodimers, and crosslinked species [1].

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